An In-depth Technical Guide to 2-Aminopyridine N-oxide: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Aminopyridine N-oxide: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-Aminopyridine N-oxide (CAS No. 14150-95-9), a versatile heterocyclic building block crucial for research and development in the pharmaceutical and chemical industries. This document moves beyond a simple data sheet to offer practical insights into its synthesis, reactivity, and applications, grounded in established scientific principles.
Core Identification and Physicochemical Properties
2-Aminopyridine N-oxide is a derivative of pyridine where the ring nitrogen has been oxidized and an amino group is substituted at the C2 position. This unique structure, featuring both a nucleophilic amino group and an electron-rich N-oxide moiety, dictates its chemical behavior and utility.
CAS Number: 14150-95-9[1]
Molecular Formula: C₅H₆N₂O[2]
Molecular Weight: 110.11 g/mol [2]
The key physicochemical properties are summarized in the table below for quick reference. These parameters are critical for designing experimental conditions, such as solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| Appearance | White to light yellow or brown crystalline solid | [3] |
| Melting Point | 162-166 °C | [4] |
| Boiling Point | 212.4 °C at 760 mmHg (Predicted) | - |
| Solubility | Soluble in water and alcohol | [3] |
| pKa | 2.58 (Predicted) | - |
| Topological Polar Surface Area (TPSA) | 47.3 Ų | [1] |
| LogP | 0.48 (Predicted for parent 2-aminopyridine) | [3] |
Synthesis of 2-Aminopyridine N-oxide: A Protocol with Mechanistic Insight
The most common and reliable method for preparing 2-Aminopyridine N-oxide is through the direct oxidation of 2-aminopyridine. The choice of oxidant is critical to achieve high selectivity and yield, as the exocyclic amino group can also be susceptible to oxidation. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, are effective reagents for this transformation.[5] The N-oxide oxygen atom is derived from the peroxy acid, which selectively attacks the electron-rich pyridine nitrogen.
The following diagram illustrates the general workflow for the synthesis.
Caption: General workflow for the synthesis of 2-Aminopyridine N-oxide.
Detailed Experimental Protocol: N-Oxidation of 2-Aminopyridine
This protocol is adapted from established procedures for the synthesis of the hydrochloride salt, with an added step for conversion to the free base.[6]
Materials:
-
2-Aminopyridine (1.0 eq)
-
Dichloroethane (DCE)
-
40% Peracetic Acid (1.1 - 1.5 eq)
-
Activated Charcoal
-
20% Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator
Step-by-Step Procedure:
-
Dissolution: Dissolve 2-aminopyridine (e.g., 11.8 g) in dichloroethane (25 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and cool the clear solution to 10-15 °C. This is a critical step to control the exothermicity of the oxidation reaction.
-
Oxidation: Slowly add 40% peracetic acid (e.g., 20 g) dropwise over a 30-minute period. Maintain the internal temperature between 15-20 °C using the ice bath. A runaway reaction can lead to side products and is a safety hazard.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15 hours to ensure the reaction goes to completion.
-
Quenching & Decolorizing: Add a small amount of activated charcoal (e.g., 0.5 g) to the solution and heat it to 70 °C for 1 hour to decompose any remaining peroxide and adsorb colored impurities.
-
Filtration: Allow the mixture to cool and then filter it to remove the charcoal.
-
Acidic Extraction (Isolation of Hydrochloride Salt): Transfer the filtrate to a separatory funnel and extract twice with 20% HCl (e.g., 2 x 30 mL). The protonated N-oxide will move to the aqueous layer.
-
Purification of Salt: The combined acidic extracts can be washed with a small amount of dichloroethane and then evaporated to dryness under vacuum to yield the crude 2-Aminopyridine N-oxide hydrochloride salt.[6]
-
Neutralization (Formation of Free Base): Dissolve the crude hydrochloride salt in water and cool in an ice bath. Slowly add saturated sodium bicarbonate solution with stirring until the pH is neutral to slightly basic (pH 7-8) and gas evolution ceases.
-
Final Extraction: Extract the neutralized aqueous solution multiple times with an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the final product, 2-Aminopyridine N-oxide, as a solid.
Chemical Reactivity and Synthetic Utility
The reactivity of 2-Aminopyridine N-oxide is governed by the interplay between the N-oxide group and the C2-amino substituent. The N-oxide acts as an internal activating group, making the C2 and C6 positions of the pyridine ring highly susceptible to nucleophilic attack after O-functionalization.[7] This is a cornerstone of its utility in modern organic synthesis.
Caption: Activation and subsequent nucleophilic substitution pathway.
Key Reactions:
-
Reissert-Henze Type Reactions: Activation of the N-oxide oxygen with reagents like tosyl chloride (TsCl), triflic anhydride (Tf₂O), or phosphonium salts (e.g., PyBOP) generates a highly electrophilic intermediate.[8][9] This intermediate readily undergoes regioselective addition of nucleophiles (amines, isocyanides, etc.) at the C2 position.[7][8] This is a powerful method for synthesizing substituted 2-aminopyridines that are otherwise difficult to access.[7]
-
Reactions at the Amino Group: The exocyclic amino group retains its nucleophilic character and can undergo standard reactions such as acylation, alkylation, and condensation, allowing for further derivatization.[4]
Applications in Drug Discovery and Development
The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[10][11] Its N-oxide derivative serves as a key intermediate for accessing complex analogues, offering several advantages in drug design.
-
Bioisosteric Replacement: The 2-aminopyridine moiety is often used as a bioisostere for aniline. It can mitigate the toxicity issues associated with anilines, which are prone to metabolic oxidation into reactive nitroso species.[8]
-
Improved Pharmacokinetics: The N-oxide group itself can modulate the physicochemical properties of a molecule. It is highly polar and can form strong hydrogen bonds, which can be used to increase aqueous solubility and fine-tune membrane permeability.
-
Access to Novel Inhibitors: The unique reactivity of the N-oxide allows for the synthesis of diverse libraries of 2-aminopyridine derivatives. This has been successfully applied in the development of potent and selective inhibitors for various therapeutic targets, including neuronal nitric oxide synthase (nNOS), which is implicated in neurological disorders.[12] Drugs containing the 2-aminopyridine core include the anti-inflammatory agent Piroxicam and the anti-HIV drug Delavirdine.[10]
Safety, Handling, and Toxicology
2-Aminopyridine N-oxide must be handled with appropriate caution in a laboratory setting. It is classified as harmful and an irritant.
GHS Hazard Classification: [1][2]
-
Pictograms:
-
(Corrosion)
-
(Exclamation Mark)
-
-
Signal Word: Danger[2]
-
Hazard Statements:
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Personal Protective Equipment:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[14][15]
Conclusion
2-Aminopyridine N-oxide is more than a simple chemical reagent; it is an enabling tool for chemical innovation. Its predictable synthesis and unique reactivity profile provide chemists, particularly in the pharmaceutical sector, with a reliable pathway to construct complex molecular architectures. A thorough understanding of its properties, handling requirements, and synthetic potential is essential for leveraging this valuable compound to its fullest extent in research and drug development programs.
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